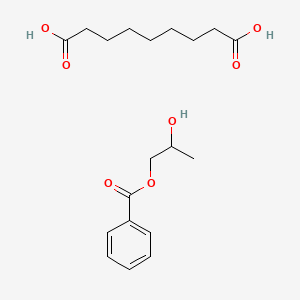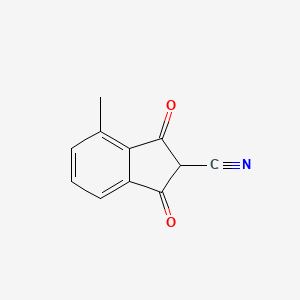![molecular formula C7H14O2 B14622295 2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) CAS No. 59014-49-2](/img/structure/B14622295.png)
2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is a chiral compound with the molecular formula C7H14O2. It consists of a cyclopropane ring substituted with two ethan-1-ol groups. The compound is notable for its stereochemistry, having specific (1R,2S) configuration, which makes it an interesting subject in stereochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of cyclopropane derivatives. This method employs reagents such as potassium osmate dihydrate and chiral ligands like (DHQD)2PHAL to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropane-1,2-dione.
Reduction: Formation of cyclopropane derivatives with different alkyl groups.
Substitution: Formation of tosylated derivatives.
Aplicaciones Científicas De Investigación
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.
Industry: Used in the production of chiral catalysts and ligands for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The specific (1R,2S) configuration plays a crucial role in determining the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(1S,2R)-Cyclopropane-1,2-diyl]di(ethan-1-ol): The enantiomer of the compound with opposite stereochemistry.
Cyclopropane-1,2-diol: Lacks the ethan-1-ol substituents.
Cyclopropane-1,2-dione: An oxidized form of the compound.
Uniqueness
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research .
Propiedades
Número CAS |
59014-49-2 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C7H14O2/c8-3-1-6-5-7(6)2-4-9/h6-9H,1-5H2/t6-,7+ |
Clave InChI |
LKRXDYSBUDKIQM-KNVOCYPGSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1CCO)CCO |
SMILES canónico |
C1C(C1CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
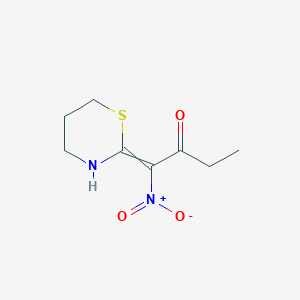
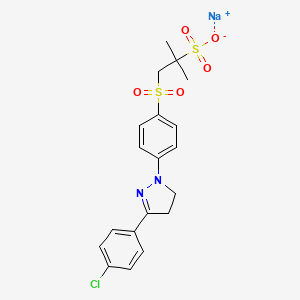
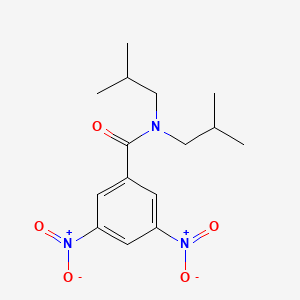
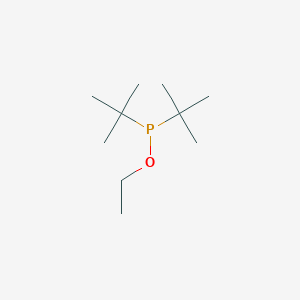
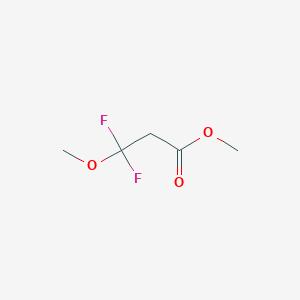

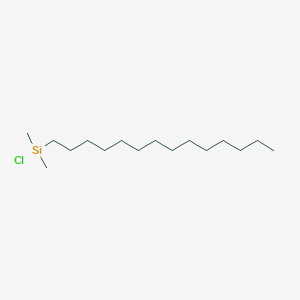
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
